molecular formula C23H39NO19 B15190069 GM3 carbohydrate moiety CAS No. 64839-33-4

GM3 carbohydrate moiety

Cat. No.: B15190069
CAS No.: 64839-33-4
M. Wt: 633.6 g/mol
InChI Key: CILYIEBUXJIHCO-UITFWXMXSA-N
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Description

The GM3 carbohydrate moiety is a type of ganglioside, which is a sialylated glycosphingolipid. Gangliosides are complex molecules composed of a glycan (carbohydrate) chain attached to a ceramide lipid. GM3 is one of the simplest gangliosides and is widely distributed in the human body, particularly in the brain and nervous system. It plays a crucial role in cell-cell communication, cell signaling, and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GM3 involves several steps, starting with the preparation of the glycan chain and the ceramide lipid. The glycan chain is typically synthesized using glycosylation reactions, where monosaccharide units are sequentially added to form the desired oligosaccharide structure. The ceramide lipid is synthesized separately and then conjugated to the glycan chain. Common reagents used in glycosylation include glycosyl donors (e.g., glycosyl chlorides) and glycosyl acceptors, with catalysts such as Lewis acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of GM3 often involves the extraction and purification of gangliosides from natural sources, such as bovine brain tissue. The extracted gangliosides are then subjected to chromatographic techniques to isolate GM3. Advances in biotechnology have also enabled the production of GM3 using genetically engineered microorganisms that express the necessary enzymes for ganglioside biosynthesis .

Chemical Reactions Analysis

Types of Reactions

GM3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products

The major products formed from these reactions include modified gangliosides with altered glycan structures or lipid compositions. These modifications can enhance or inhibit the biological activities of GM3, making them valuable for research and therapeutic applications .

Scientific Research Applications

GM3 has a wide range of scientific research applications:

    Chemistry: GM3 analogs are used as molecular probes to study glycosylation processes and carbohydrate-protein interactions.

    Biology: GM3 plays a role in cell signaling, cell adhesion, and immune modulation. It is used to study these processes in various biological systems.

    Medicine: GM3 is implicated in cancer, diabetes, and neurodegenerative diseases. It is used in research to develop diagnostic markers and therapeutic targets.

    Industry: GM3 and its analogs are used in the development of vaccines, drug delivery systems, and biomaterials

Mechanism of Action

GM3 exerts its effects by modulating cell signaling pathways. It interacts with receptor tyrosine kinases, such as the epidermal growth factor receptor, to regulate their activation and downstream signaling. GM3 also participates in the formation of lipid rafts, which are microdomains in the cell membrane that facilitate signal transduction. By influencing these pathways, GM3 can affect cell proliferation, differentiation, and immune responses .

Comparison with Similar Compounds

Similar Compounds

    GM2: Another ganglioside with one additional sialic acid residue compared to GM3. It has similar but distinct biological functions.

    GM1: A more complex ganglioside with additional sugar residues. It plays a role in neuroprotection and synaptic function.

    GD3: A ganglioside with two sialic acid residues.

Uniqueness of GM3

GM3 is unique in its simplicity and its ability to modulate a wide range of biological processes. Its relatively simple structure makes it an ideal model for studying the basic principles of glycosylation and ganglioside function. Additionally, GM3’s role in regulating immune responses and cell signaling pathways highlights its importance in both health and disease .

Properties

CAS No.

64839-33-4

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(28)24-11-7(29)2-23(22(37)38,42-18(11)12(31)8(30)3-25)43-19-13(32)9(4-26)40-21(16(19)35)41-17-10(5-27)39-20(36)15(34)14(17)33/h7-21,25-27,29-36H,2-5H2,1H3,(H,24,28)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19-,20+,21-,23-/m0/s1

InChI Key

CILYIEBUXJIHCO-UITFWXMXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O

Origin of Product

United States

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